molecular formula C16H7F9O2 B3041025 [3,5-Di(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone CAS No. 257880-90-3

[3,5-Di(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone

Cat. No.: B3041025
CAS No.: 257880-90-3
M. Wt: 402.21 g/mol
InChI Key: FZZLGZXGXJBXQS-UHFFFAOYSA-N
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Description

[3,5-Di(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone is a unique organic compound characterized by the presence of multiple fluorine atoms. This high fluorine content provides the compound with special properties that make it valuable in various scientific fields, including materials science, medicinal chemistry, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the Friedel-Crafts acylation of [3,5-Di(trifluoromethyl)phenyl]methanone with [4-(trifluoromethoxy)benzoyl chloride]. This reaction typically requires anhydrous conditions and a Lewis acid catalyst, such as aluminum chloride.

Industrial Production Methods

On an industrial scale, the compound can be synthesized through a similar acylation process, with optimizations to increase yield and purity. Continuous flow chemistry methods might also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[3,5-Di(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone can undergo several types of chemical reactions, including:

  • Oxidation: This compound is relatively resistant to oxidation due to the electron-withdrawing effects of the fluorine atoms.

  • Reduction: Hydrogenation reactions can reduce the carbonyl group to form alcohols.

  • Substitution: Halogen-substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Hydrogen gas with a palladium or platinum catalyst.

  • Substitution: Nucleophilic aromatic substitution using reagents such as sodium methoxide.

Major Products

  • Oxidation: Often results in carboxylic acids or ketones, depending on the extent of oxidation.

  • Reduction: Primary or secondary alcohols.

  • Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, the compound is used as an intermediate for the preparation of other fluorinated compounds, which are highly valued for their stability and reactivity.

Biology

Medicine

In medicinal chemistry, fluorinated compounds like [3,5-Di(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone are of interest due to their potential for enhanced metabolic stability and bioavailability.

Industry

The compound finds application in the production of specialty polymers and advanced materials, where fluorination provides improved chemical resistance and mechanical properties.

Mechanism of Action

The mechanism by which [3,5-Di(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone exerts its effects largely depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets through fluorine's strong electronegativity and ability to form hydrogen bonds. This can affect enzyme activity or receptor binding, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • [2,4-Di(trifluoromethyl)phenyl][3-(trifluoromethoxy)phenyl]methanone: Similar in structure but with different substitution patterns, affecting its reactivity and applications.

  • [3,5-Difluoro-4-(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone: Has fewer fluorine atoms but a similar structural framework, leading to distinct chemical properties.

Uniqueness

The high degree of fluorination in [3,5-Di(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone confers unique stability and reactivity compared to its less-fluorinated analogs. This makes it particularly valuable in applications requiring robust chemical properties and resistance to metabolic degradation.

Properties

IUPAC Name

[3,5-bis(trifluoromethyl)phenyl]-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7F9O2/c17-14(18,19)10-5-9(6-11(7-10)15(20,21)22)13(26)8-1-3-12(4-2-8)27-16(23,24)25/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZLGZXGXJBXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7F9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901157366
Record name [3,5-Bis(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257880-90-3
Record name [3,5-Bis(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=257880-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3,5-Bis(trifluoromethyl)phenyl][4-(trifluoromethoxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901157366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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